diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate
Overview
Description
Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate is a chemical compound with the molecular formula C15H17N3O4 It is characterized by the presence of an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate typically involves the condensation of diethyl malonate with an appropriate indazole derivative. One common method involves the reaction of diethyl malonate with 6-aminoindazole in the presence of a suitable base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic addition to the indazole ring, followed by dehydration to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while reduction can produce amine-substituted malonates.
Scientific Research Applications
Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate: This compound is structurally similar but differs in the position of the amino group on the indazole ring.
Diethyl 2-[(1H-indazol-5-ylamino)methylene]malonate: Another isomer with the amino group at a different position on the indazole ring.
Uniqueness
Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the amino group on the indazole ring can affect the compound’s ability to interact with molecular targets, leading to distinct pharmacological profiles compared to its isomers.
Properties
IUPAC Name |
diethyl 2-[(1H-indazol-6-ylamino)methylidene]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-21-14(19)12(15(20)22-4-2)9-16-11-6-5-10-8-17-18-13(10)7-11/h5-9,16H,3-4H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHGDSRFDFSQIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1)C=NN2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377648 | |
Record name | 11T-0876 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65642-21-9 | |
Record name | 11T-0876 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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